4-Iodo-2-nitro-1-(trifluoromethyl)benzene
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Overview
Description
4-Iodo-2-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F3INO2 It is a derivative of benzene, where the hydrogen atoms are substituted with iodine, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-nitro-1-(trifluoromethyl)benzene typically involves the nitration of 4-iodo-1-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the iodine atom.
Reduction: The major product is 4-amino-2-nitro-1-(trifluoromethyl)benzene.
Oxidation: Products vary depending on the extent of oxidation, potentially forming nitroso or hydroxylamine derivatives.
Scientific Research Applications
4-Iodo-2-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-nitro-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electron transfer processes and covalent modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Iodo-2-nitrobenzene: Similar structure but without the trifluoromethyl group, affecting its applications and interactions.
4-Iodo-1-(trifluoromethyl)benzene: Lacks the nitro group, leading to different chemical behavior and uses.
Uniqueness
4-Iodo-2-nitro-1-(trifluoromethyl)benzene is unique due to the presence of all three substituents (iodine, nitro, and trifluoromethyl) on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3F3INO2 |
---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
4-iodo-2-nitro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H |
InChI Key |
LDAKCTOTMAGKMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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